Citronellol - d6
CAS No.: 220687-53-6
Cat. No.: VC0148748
Molecular Formula: C10H14D6O
Molecular Weight: 162.31
Purity: 95% min.
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 220687-53-6 |
---|---|
Molecular Formula | C10H14D6O |
Molecular Weight | 162.31 |
Introduction
Chemical Structure and Properties
Molecular Characterization
Citronellol - d6 maintains the same carbon skeleton as standard citronellol (C₁₀H₂₀O) but features six deuterium atoms instead of hydrogen at specific positions. The base structure derives from citronellol, which has a molecular weight of 156.27 and exists as a colorless to slightly yellowish clear liquid at room temperature . In the deuterated version, the theoretical molecular weight increases due to the additional mass contributed by the six deuterium atoms (each deuterium atom adds approximately 1 g/mol compared to hydrogen).
Physical Properties
The physical characteristics of Citronellol - d6 differ slightly from its non-deuterated counterpart due to the kinetic isotope effect. While specific data for the deuterated form is limited in the available literature, we can compare with the properties of standard citronellol:
Property | Standard Citronellol | Citronellol - d6 (Estimated) |
---|---|---|
Molecular Formula | C₁₀H₂₀O | C₁₀H₁₄D₆O |
Molecular Weight | 156.27 | ~162.27 |
Appearance | Colorless to pale yellow liquid | Similar to standard citronellol |
Boiling Point | ~206°C (based on citronellal data) | Slightly higher than standard citronellol |
CAS Number | 106-22-9 (standard) | Unique for deuterated form |
Analytical Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy
Citronellol - d6 serves as a valuable tool in NMR spectroscopy. The presence of deuterium atoms creates distinct spectral patterns compared to standard citronellol. When analyzed in various deuterated solvents, the NMR spectra would show characteristic shifts:
Solvent | ¹H-NMR shift (ppm) | ¹³C-NMR shift (ppm) | Multiplet | J C-D (Hz) |
---|---|---|---|---|
Chloroform-d | 7.24 | 77.0 | triplet | 32 |
Acetone-d₆ | 2.04 | 29.8 | septet | 20 |
DMSO-d₆ | 2.49 | 39.7 | septet | 21 |
The deuterium-labeled positions in Citronellol - d6 would exhibit reduced or absent signals in ¹H-NMR, while showing characteristic coupling patterns in ¹³C-NMR due to C-D coupling .
Mass Spectrometry
In mass spectrometry, Citronellol - d6 provides a distinct fragmentation pattern with characteristic mass shifts. The molecular ion peak would appear at approximately M+6 compared to standard citronellol, making it easily distinguishable and valuable for quantitative analysis.
Cell Cycle Effects and Cytotoxicity
Impact on Cell Cycle Progression
Studies with standard citronellol demonstrate its ability to arrest cancer cell growth in the G1 phase of the cell cycle in a time-dependent manner. This effect is mediated through downregulation of crucial cell cycle regulators:
The IC₅₀ values for citronellol against various cancer cell lines suggest potent cytotoxic activity, particularly against lung cancer cell lines. Citronellol - d6 would likely demonstrate similar cytotoxicity profiles, making it valuable for mechanistic studies of these effects.
Necroptosis Pathway Activation
One of the most intriguing aspects of citronellol's anticancer activity is its ability to induce necroptosis rather than apoptosis. This occurs through:
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Activation of the TNF-α pathway
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Increased phosphorylation of RIP1 (Ser166) and RIP3 (Ser227)
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Formation of the Complex IIb necroptosis-inducing complex
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Minimal changes in caspase-3, caspase-8, and PARP expression
These findings suggest a unique cell death mechanism that could potentially overcome apoptosis resistance in cancer cells.
Research Applications
Mechanistic Studies
Citronellol - d6 serves as an invaluable research tool for elucidating reaction mechanisms. The deuterium labels act as tracers, enabling researchers to:
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Track reaction pathways
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Identify rate-determining steps
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Study kinetic isotope effects
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Investigate metabolic transformations
Quantitative Analysis
In analytical chemistry, deuterated standards like Citronellol - d6 provide significant advantages:
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Serve as internal standards for quantification
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Enable more accurate measurements in complex matrices
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Facilitate identification of natural citronellol in various samples
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Support quality control in pharmaceutical and fragrance industries
Spectroscopic Characteristics
Infrared Spectroscopy
The deuteration of citronellol results in characteristic shifts in infrared absorption frequencies. C-D stretching vibrations typically appear at lower frequencies (approximately 2000-2200 cm⁻¹) compared to corresponding C-H stretches (approximately 2800-3000 cm⁻¹), providing distinctive spectral patterns for identification and characterization.
NMR Relaxation Properties
Deuterium incorporation affects nuclear relaxation times, which can be exploited in advanced NMR experiments. The different relaxation behavior of deuterated positions provides valuable information about molecular dynamics and interactions in solution.
Toxicological Considerations
Metabolic Stability
Deuteration can significantly affect the metabolic stability of compounds, often leading to:
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Reduced rates of metabolic degradation
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Altered metabolite profiles
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Potential changes in pharmacokinetic parameters
These properties make Citronellol - d6 potentially valuable for metabolic studies of monoterpene alcohols.
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